N-(4-(Benzyloxy)phenyl)acetamide chemical and physical properties
N-(4-(Benzyloxy)phenyl)acetamide chemical and physical properties
An In-depth Technical Guide to the Core Chemical and Physical Properties of N-(4-(Benzyloxy)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-(Benzyloxy)phenyl)acetamide is an organic compound belonging to the acetamide family. It is characterized by an acetamide group linked to a phenyl ring, which is further substituted with a benzyloxy group at the para position. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in medicinal chemistry and materials science due to its structural motifs. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, offering a foundational resource for professionals working with this molecule.
Chemical Identity and Structure
A clear understanding of the fundamental chemical identifiers and structure of N-(4-(Benzyloxy)phenyl)acetamide is crucial for its proper handling and application.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(4-(benzyloxy)phenyl)acetamide |
| Synonyms | 4'-Benzyloxyacetanilide, N-(4-Phenylmethoxyphenyl)acetamide |
| CAS Number | 5590-04-5 (Illustrative, specific CAS may vary by supplier) |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| InChI | InChI=1S/C15H15NO2/c1-11(17)16-14-9-7-13(8-10-14)18-12-15-5-3-2-4-6-15/h2-10H,12H2,1H3,(H,16,17) |
| InChIKey | KGSASBFOOAFNIB-UHFFFAOYSA-N |
The structure of N-(4-(benzyloxy)phenyl)acetamide features a central phenyl ring with two para-substituents: an acetamide group and a benzyloxy group. The presence of both amide and ether functionalities, along with aromatic systems, dictates its chemical reactivity and physical properties.
Caption: Chemical structure of N-(4-(benzyloxy)phenyl)acetamide.
Physicochemical Properties
The physical properties of N-(4-(benzyloxy)phenyl)acetamide are summarized below. These properties are essential for designing experimental conditions, including solvent selection for reactions and purification.
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | White to pale yellow solid.[1] | Typically found as a crystalline powder.[1] |
| Melting Point | 169 °C | Data for the related compound N-(4-acetylphenyl)acetamide.[2] Direct data for the target compound is not readily available. |
| Boiling Point | Not available | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Limited solubility in water, soluble in polar organic solvents like DMSO and methanol.[3][4] | The "like dissolves like" principle suggests solubility in solvents such as ethanol, acetone, and dichloromethane.[4] |
Synthesis Pathway
N-(4-(benzyloxy)phenyl)acetamide is typically synthesized through the acylation of 4-(benzyloxy)aniline. This reaction involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, most commonly acetyl chloride or acetic anhydride.
Caption: General synthesis workflow for N-(4-(benzyloxy)phenyl)acetamide.
Experimental Protocol: Synthesis of N-(4-(benzyloxy)phenyl)acetamide
This protocol describes a representative procedure for the synthesis of the target compound.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as a scavenger for the acidic byproduct.
-
Cool the mixture in an ice bath to 0°C.
-
-
Acylation:
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-(benzyloxy)phenyl)acetamide.
-
Spectroscopic and Analytical Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of N-(4-(benzyloxy)phenyl)acetamide. While a comprehensive experimental dataset is not available in the provided search results, the expected spectral characteristics can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | - Aromatic protons (phenyl rings): Multiplets in the range of δ 6.8-7.5 ppm. - Methylene protons (-O-CH₂-Ph): A singlet around δ 5.0 ppm. - Amide proton (-NH-): A broad singlet, typically downfield (> δ 7.5 ppm). - Acetyl methyl protons (-C(O)CH₃): A singlet around δ 2.1 ppm.[5] |
| ¹³C NMR | - Carbonyl carbon (-C=O): A signal in the range of δ 168-172 ppm. - Aromatic carbons: Multiple signals between δ 110-160 ppm. - Methylene carbon (-O-CH₂-Ph): A signal around δ 70 ppm. - Acetyl methyl carbon (-C(O)CH₃): A signal around δ 24 ppm. |
| IR (Infrared) | - N-H stretch: A sharp peak around 3300 cm⁻¹. - C=O stretch (Amide I): A strong absorption band around 1660 cm⁻¹.[6] - Aromatic C-H stretches: Peaks above 3000 cm⁻¹. - C-O-C stretch (ether): A band in the region of 1250-1050 cm⁻¹. |
| Mass Spec. (MS) | - Expected [M]+ peak at m/z = 241.29. |
Reactivity and Applications
N-(4-(benzyloxy)phenyl)acetamide possesses two primary reactive sites: the amide linkage and the benzyloxy group.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-(benzyloxy)aniline and acetic acid.
-
Deprotection of Benzyl Group: The benzyloxy group is a common protecting group for phenols. It can be cleaved via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield N-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen.
Due to these reactive functionalities, N-(4-(benzyloxy)phenyl)acetamide is a useful intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling N-(4-(benzyloxy)phenyl)acetamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
N-(4-(benzyloxy)phenyl)acetamide is a versatile chemical intermediate with well-defined chemical and physical properties. This guide has provided a detailed overview of its structure, synthesis, reactivity, and handling, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these properties is essential for its effective and safe utilization in research and development endeavors.
References
- CymitQuimica. 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide.
- RSC Publishing.
- NextSDS. N-(4-(BENZYLOXY)PHENYL)-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE.
- Smolecule. Buy 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide | 919475-15-3.
- SpectraBase. N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide.
- ChemicalBook. N-(4-BENZYLOXY-PHENYL)-2-CHLORO-ACETAMIDE synthesis.
- Spectrum Chemical.
- RSC Publishing.
- Sigma-Aldrich.
- Fisher Scientific.
- ChemicalBook. N-(4-BENZYLOXY-PHENYL)-2-CHLORO-ACETAMIDE | 19514-92-2.
- PubChem. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165.
- PubChem. N-Benzylacetamide | C9H11NO | CID 11500.
- Angene Chemical.
- Benchchem. An In-depth Technical Guide to the Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide.
- RSC Publishing.
- PubChem. N-(4-benzoylphenyl)acetamide | C15H13NO2 | CID 228532.
-
NIST. Acetamide, N-phenyl-. [Link]
-
Organic Syntheses. Phenylacetamide. [Link]
- PubChem. Acetamide, N-[4-(pentyloxy)phenyl]- | C13H19NO2 | CID 6451700.
- Asian Journal of Chemistry.
-
Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]
- Sigma-Aldrich. N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide.
- PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871.
- Benchchem. The Solubility Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide.
-
AIST. Spectral Database for Organic Compounds, SDBS. [Link]
-
Stenutz. N-(4-acetylphenyl)acetamide. [Link]
- Fisher Scientific. Phenylacetamides.
- Sigma-Aldrich. N-(4-(N-Phenylsulfamoyl)phenyl)acetamide.
-
PMC. N-[4-(4-Nitrophenoxy)phenyl]acetamide. [Link]
- Benchchem. An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide.
-
Chemsrc. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. N-(4-acetylphenyl)acetamide [stenutz.eu]
- 3. N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide CAS#: 93629-82-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. UV VIS | UV Vis Spectrometers | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. fishersci.com [fishersci.com]
